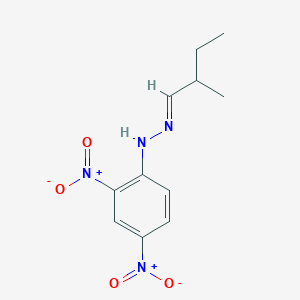
2-Methylbutanal 2,4-Dinitrophenylhydrazone
Vue d'ensemble
Description
2-Methylbutanal 2,4-Dinitrophenylhydrazone is a chemical compound formed by the reaction of 2-Methylbutanal with 2,4-Dinitrophenylhydrazine. This compound is often used in analytical chemistry for the identification and quantification of aldehydes and ketones due to its ability to form stable derivatives with these functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutanal 2,4-Dinitrophenylhydrazone involves the reaction of 2-Methylbutanal with 2,4-Dinitrophenylhydrazine under acidic conditions. Typically, a solution of 2,4-Dinitrophenylhydrazine in methanol and sulfuric acid is used. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the hydrazone derivative .
Industrial Production Methods
This includes the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutanal 2,4-Dinitrophenylhydrazone primarily undergoes addition-elimination reactions. These reactions involve the addition of the hydrazine derivative to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form the stable hydrazone product .
Common Reagents and Conditions
Reagents: 2,4-Dinitrophenylhydrazine, methanol, sulfuric acid
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
The major product of the reaction between 2-Methylbutanal and 2,4-Dinitrophenylhydrazine is this compound. This compound is characterized by its bright orange or yellow precipitate, which is indicative of the presence of a carbonyl group .
Applications De Recherche Scientifique
2-Methylbutanal 2,4-Dinitrophenylhydrazone is widely used in scientific research for the following applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: Employed in the analysis of carbonyl compounds in environmental samples such as air and water.
Pharmaceutical Research: Utilized in the synthesis and characterization of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of 2-Methylbutanal 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-Dinitrophenylhydrazine first adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the stable hydrazone derivative . The molecular targets are the carbonyl groups present in aldehydes and ketones, and the pathway involves the formation of a hydrazone linkage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpropanal 2,4-Dinitrophenylhydrazone
- 3-Methylbutanal 2,4-Dinitrophenylhydrazone
- Benzaldehyde 2,4-Dinitrophenylhydrazone
Uniqueness
2-Methylbutanal 2,4-Dinitrophenylhydrazone is unique due to its specific structure, which allows it to form stable derivatives with a wide range of aldehydes and ketones. This stability makes it particularly useful in analytical applications where precise identification and quantification are required .
Propriétés
IUPAC Name |
N-[(E)-2-methylbutylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-3-8(2)7-12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-8,13H,3H2,1-2H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNWUTZYPFHFCR-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497388 | |
| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-99-7 | |
| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


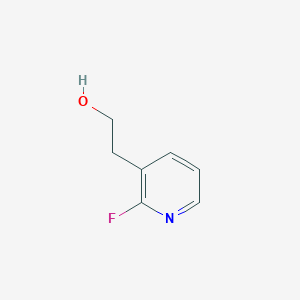
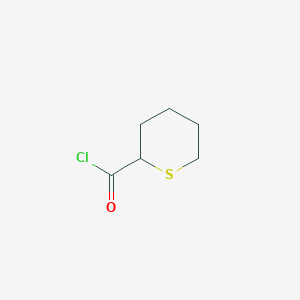





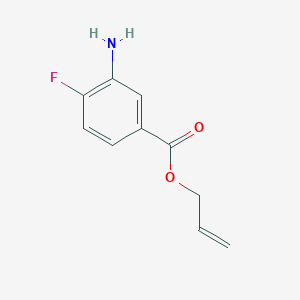
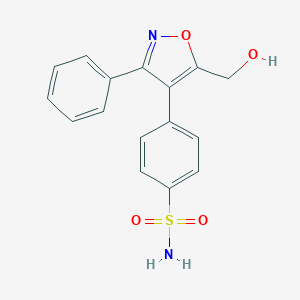


![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)
![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)

